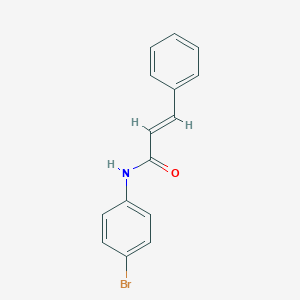

N-(4-Bromophenyl)cinnamamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cinnamamide derivatives, including those similar to N-(4-Bromophenyl)cinnamamide, often involves molecular hybridization approaches, amide formation, and palladium-catalyzed decarboxylative coupling reactions. For example, the synthesis and characterization of N-(3-nitrophenyl)cinnamamide demonstrate the use of single-crystal X-ray diffraction analysis in determining the crystal structure, showcasing a method that could be applicable to N-(4-Bromophenyl)cinnamamide (Jung-Seop Lee et al., 2019). Similarly, the synthesis of α,ω-diarylbutadienes and -hexatrienes via decarboxylative coupling under palladium catalysis offers insights into creating complex structures that could be related to the synthesis of N-(4-Bromophenyl)cinnamamide derivatives (M. Yamashita et al., 2010).

Molecular Structure Analysis

The molecular structure of cinnamamide derivatives is often determined using techniques like X-ray diffraction, which provides detailed information on crystallization patterns, molecular geometry, and intermolecular interactions. The synthesis and characterization of similar compounds indicate that such analysis is crucial for understanding the molecular basis of the compound's reactivity and properties.

Chemical Reactions and Properties

Cinnamamide derivatives undergo a variety of chemical reactions, including halogenation, hydroarylation, and reaction with N-isocyaniminotriphenylphosphorane, leading to a wide range of products with potential pharmaceutical and industrial applications. The bromination of cinnamamide derivatives, for instance, shows the addition of bromine to the C=C double bond, indicating a pathway that might be relevant for modifying N-(4-Bromophenyl)cinnamamide (S. Konovalova et al., 2016).

Applications De Recherche Scientifique

-

Antimicrobial, Anticancer and Antioxidant Activity

- Field : Medical Chemistry

- Application : The compound is used in the synthesis of new N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, which have shown significant antimicrobial, anticancer, and antioxidant activities .

- Method : The compound is synthesized containing two pharmacophore groups: cinnamic acid moiety and benzenesulfonamide . The antimicrobial activity of the obtained compounds was estimated using different types of Gram-positive and Gram-negative bacteria, fungus species of Candida albicans, as well as clinical strains .

- Results : The results showed a significant antimicrobial activity of the compounds. All of them were active on Staphylococcus and Enterococcus species (MIC was 1–4 µg/mL) .

-

Antimicrobial Agents Development

- Field : Pharmaceutical Chemistry

- Application : The compound is used in the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one, which have shown promising potential for developing novel antimicrobial agents .

- Method : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of the synthesized compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

-

Antimicrobial, Anticancer and Antioxidant Activity

- Field : Medical Chemistry

- Application : The compound is used in the synthesis of new N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, which have shown significant antimicrobial, anticancer, and antioxidant activities .

- Method : The compound is synthesized containing two pharmacophore groups: cinnamic acid moiety and benzenesulfonamide . The antimicrobial activity of the obtained compounds was estimated using different types of Gram-positive and Gram-negative bacteria, fungus species of Candida albicans, as well as clinical strains .

- Results : The results showed a significant antimicrobial activity of the compounds. All of them were active on Staphylococcus and Enterococcus species (MIC was 1–4 µg/mL) .

-

Antimicrobial Agents Development

- Field : Pharmaceutical Chemistry

- Application : The compound is used in the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one, which have shown promising potential for developing novel antimicrobial agents .

- Method : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of the synthesized compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

-

Antimicrobial, Anticancer and Antioxidant Activity

- Field : Medical Chemistry

- Application : The compound is used in the synthesis of new N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, which have shown significant antimicrobial, anticancer, and antioxidant activities .

- Method : The compound is synthesized containing two pharmacophore groups: cinnamic acid moiety and benzenesulfonamide . The antimicrobial activity of the obtained compounds was estimated using different types of Gram-positive and Gram-negative bacteria, fungus species of Candida albicans, as well as clinical strains .

- Results : The results showed a significant antimicrobial activity of the compounds. All of them were active on Staphylococcus and Enterococcus species (MIC was 1–4 µg/mL) .

-

Antimicrobial Agents Development

- Field : Pharmaceutical Chemistry

- Application : The compound is used in the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one, which have shown promising potential for developing novel antimicrobial agents .

- Method : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of the synthesized compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

Orientations Futures

The future directions for “N-(4-Bromophenyl)cinnamamide” could involve further studies on its biological activities. For instance, its α-glucosidase inhibitory activity suggests potential applications in the treatment of diabetes . Additionally, its antimicrobial activity indicates potential use in the development of new antimicrobial agents .

Propriétés

IUPAC Name |

(E)-N-(4-bromophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHIJOVRKMUDKW-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240107 | |

| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromophenyl)cinnamamide | |

CAS RN |

134430-89-0 | |

| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134430-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)